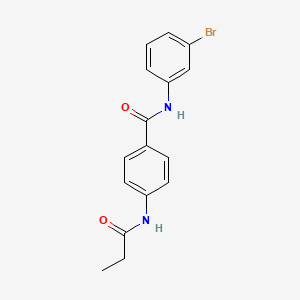
N-(3-bromophenyl)-4-(propionylamino)benzamide
Übersicht
Beschreibung
N-(3-bromophenyl)-4-(propionylamino)benzamide, also known as BPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPPB belongs to the class of benzamide derivatives and has been found to exhibit interesting pharmacological properties.
Wirkmechanismus
The exact mechanism of action of N-(3-bromophenyl)-4-(propionylamino)benzamide is not fully understood. However, it has been proposed that N-(3-bromophenyl)-4-(propionylamino)benzamide acts as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endogenous cannabinoids such as anandamide, which are involved in pain modulation and inflammation. By inhibiting FAAH, N-(3-bromophenyl)-4-(propionylamino)benzamide increases the levels of endogenous cannabinoids, leading to the observed pharmacological effects.
Biochemical and Physiological Effects
N-(3-bromophenyl)-4-(propionylamino)benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models. N-(3-bromophenyl)-4-(propionylamino)benzamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(3-bromophenyl)-4-(propionylamino)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-bromophenyl)-4-(propionylamino)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological properties. However, N-(3-bromophenyl)-4-(propionylamino)benzamide also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of N-(3-bromophenyl)-4-(propionylamino)benzamide is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(3-bromophenyl)-4-(propionylamino)benzamide. One area of interest is the development of more potent and selective FAAH inhibitors based on the structure of N-(3-bromophenyl)-4-(propionylamino)benzamide. Another area of interest is the investigation of the potential use of N-(3-bromophenyl)-4-(propionylamino)benzamide in treating other conditions such as anxiety and depression. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3-bromophenyl)-4-(propionylamino)benzamide and to determine its safety and efficacy in clinical trials.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-4-(propionylamino)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of pharmacological activities such as anti-inflammatory, analgesic, and antitumor effects. N-(3-bromophenyl)-4-(propionylamino)benzamide has also been investigated for its potential use in treating neuropathic pain, a chronic pain condition that is often difficult to manage with current treatments.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-4-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-2-15(20)18-13-8-6-11(7-9-13)16(21)19-14-5-3-4-12(17)10-14/h3-10H,2H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNQFXKUCSZEIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-4-(propanoylamino)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B4394081.png)
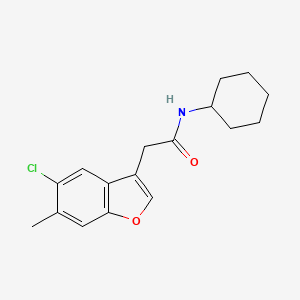

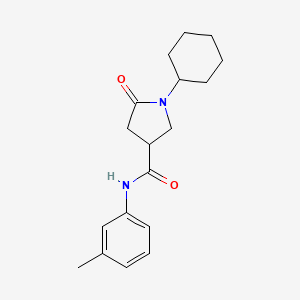
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B4394100.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropylalaninamide](/img/structure/B4394114.png)
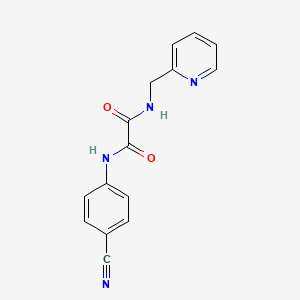
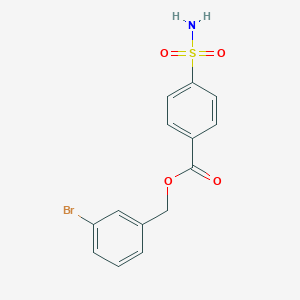
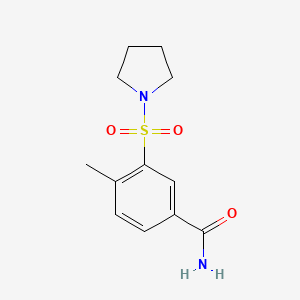
![methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4394136.png)
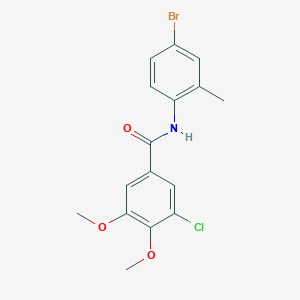
![2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B4394157.png)
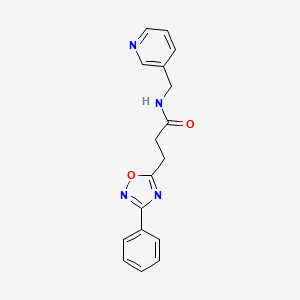
![ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate](/img/structure/B4394179.png)